molecular formula C19H25ClN6O4 B2969665 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1797225-03-6

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2969665
CAS RN: 1797225-03-6
M. Wt: 436.9
InChI Key: XKRGSLOGCIJMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C19H25ClN6O4 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of novel compounds with potential antitumor, anticancer, and antimicrobial activities. For example, a study by Venkateshwarlu et al. (2014) synthesized a series of compounds through Mannich condensation, evaluating their in vitro cytotoxic and antitumor activities, with certain compounds showing effectiveness in vivo as well (Venkateshwarlu et al., 2014).

Molecular Interactions and Complexation

Complexation-induced unfolding studies, such as those by Corbin et al. (2001), have provided insights into the formation of multiply hydrogen-bonded complexes with heterocyclic ureas, offering a foundation for the development of new self-assembling materials (Corbin et al., 2001).

Antiproliferative Effects and Mechanisms

Investigations into the antiproliferative effects of phenoxypyrimidine urea derivatives, such as the study by Gil et al. (2021), have shown that compounds like AKF-D52 induce apoptosis and autophagy in cancer cells, highlighting their potential as therapeutic agents for lung cancer (Gil et al., 2021).

Spectroscopic Studies and Characterization

The preparation and characterization of cyclic urea adducts, as explored by Aitken and Onyszchuk (1985), provide valuable information on the structural and electronic properties of such compounds, informing their further application in various fields (Aitken & Onyszchuk, 1985).

Inhibition of Kinases and Potential Therapeutic Uses

Some derivatives have been identified as potent inhibitors of specific kinases, such as the FGF receptor-1 tyrosine kinase, with significant implications for the development of antiangiogenic agents for cancer therapy (Thompson et al., 2000).

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O4/c1-25(2)17-14(11-21-18(24-17)26-5-7-30-8-6-26)23-19(27)22-13-9-12(20)15(28-3)10-16(13)29-4/h9-11H,5-8H2,1-4H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGSLOGCIJMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2OC)OC)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

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